![molecular formula C22H16BrN3O4S B2561166 (E)-dimethyl 5-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate CAS No. 799769-86-1](/img/structure/B2561166.png)
(E)-dimethyl 5-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen atoms . Thiazole derivatives have been studied for their potential antimicrobial and anticancer activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, a general method for synthesizing 4-(4-Bromophenyl)-thiazol-2-amine derivatives involves refluxing p-bromo acetophenone, thiourea, and iodine .
Scientific Research Applications
Photodynamic Therapy Application
- The synthesis and characterization of new zinc phthalocyanine compounds, which show promising properties for photodynamic therapy (PDT) applications, were explored. These compounds have demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially useful as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Activities
- Research on dimethyl isophthalate derivatives has revealed their potential in the development of compounds with antibacterial properties. These derivatives have been found effective against S. aureus, highlighting their significance in the pharmaceutical chemistry of antimicrobial agents (Li, Dan, & Fu, 2008).
Gold(I) Chemistry
- The use of dimethyl 5-aminoisophthalate as a ligand in gold(I) chemistry for forming model complexes indicates its potential in creating macrocyclic gold compounds. This research contributes to the understanding of gold(I) compounds' structure and properties, which could be valuable in catalysis and materials science (Wiedemann, Gamer, & Roesky, 2009).
Anticancer Activity
- A study on the synthesis of 5-substituted 2-methylbenzimidazoles, including derivatives of dimethyl isophthalate, demonstrated their potential anticancer activity. This research opens pathways for developing new therapeutic agents against various types of human cancer cell lines (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).
Enzyme Assay Substrates
- The creation of amino acid and peptide derivatives of dimethyl 5-aminoisophthalate for use as fluorogenic substrates in enzyme assays exemplifies its utility in biochemical research. These derivatives have shown to enhance the hydrolysis rate with specific enzymes, which may facilitate the detection and quantitative assay of these enzymes (Baggett, Blake, Boukouvalas, Samra, & Gray, 1985).
Security Ink Application
- Novel V-shaped and line-shaped molecules derived from similar chemical frameworks have been developed with potential applications as security inks. These materials exhibit morphology-dependent fluorochromism, which can be induced by mechanical force or pH stimuli, demonstrating their utility in creating secure and reversible marking systems (Lu & Xia, 2016).
Future Directions
Mechanism of Action
Target of action
Compounds with thiazol-2-amine derivatives have been studied for their antimicrobial and anticancer activities
Mode of action
The mode of action of thiazol-2-amine derivatives could involve interactions with cellular targets leading to inhibition of cell growth or induction of cell death
Biochemical pathways
Thiazol-2-amine derivatives might affect various biochemical pathways in microbial cells or cancer cells, leading to their antimicrobial or anticancer effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazol-2-amine derivatives have been studied, and they showed promising ADME properties
Result of action
The result of action of thiazol-2-amine derivatives could be the inhibition of growth or induction of death in microbial cells or cancer cells
Action environment
The action of thiazol-2-amine derivatives could be influenced by various environmental factors, such as pH, temperature, and presence of other substances
properties
IUPAC Name |
dimethyl 5-[[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O4S/c1-29-21(27)14-6-15(22(28)30-2)9-18(8-14)25-11-16(10-24)20-26-19(12-31-20)13-4-3-5-17(23)7-13/h3-9,11-12,25H,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSSHANPCZRAHJ-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.